
2-cyano-N-(3-methoxypropyl)acetamide
Overview
Description
2-Cyano-N-(3-methoxypropyl)acetamide is a cyanoacetamide derivative characterized by a methoxypropyl substituent on the nitrogen atom of the acetamide backbone. Its molecular formula is C₇H₁₁N₂O₂, with a molecular weight of 155.18 g/mol. The compound features a cyano group (–CN) adjacent to the carbonyl group, enhancing its reactivity in nucleophilic additions and cyclization reactions, making it a valuable synthon in heterocyclic chemistry .
The compound has been utilized in cosmetic formulations, where it undergoes alkylation with agents like dimethyl sulfate to generate functional derivatives .
Preparation Methods
The synthesis of 2-cyano-N-(3-methoxypropyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-cyano-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with phenacyl bromide in boiling ethanol using triethylamine as a catalyst to form pyrrole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-cyano-N-(3-methoxypropyl)acetamide typically involves the reaction of cyanoacetic acid derivatives with appropriate amines under controlled conditions. The resulting compound features a cyano group, which contributes to its reactivity and biological activity.
Chemical Structure:
- Molecular Formula: C₉H₁₁N₃O₂
- Key Functional Groups: Cyano group (-C≡N), amide linkage (-C(=O)N-), and methoxypropyl side chain.
Biological Activities
Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity: Several studies have shown that cyanoacetamides possess significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains, indicating that modifications in the side chains can enhance their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
- Antitumor Properties: Cyanoacetamides have been investigated for their potential as antitumor agents. In vitro studies suggest that these compounds can inhibit the growth of cancer cells, possibly through mechanisms involving apoptosis induction or cell cycle arrest .
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases .
Agricultural Applications
The compound also has applications in agriculture, particularly as a pesticide:
- Fungicidal Properties: this compound and its analogs have been evaluated for their efficacy against various fungal pathogens affecting crops. These compounds can act as curative agents when applied post-infection, targeting diseases such as downy mildew and blight .
- Pesticidal Formulations: The compound can be formulated into various delivery systems such as emulsions or granules for effective application in agricultural settings .
Case Study 1: Antibacterial Activity Evaluation
In a study evaluating the antibacterial properties of cyanoacetamides, this compound was tested alongside other derivatives. The results indicated a significant zone of inhibition against E. coli, suggesting its potential as a lead compound for developing new antibacterial agents.
Case Study 2: Antitumor Activity
A series of experiments conducted on cancer cell lines demonstrated that modifications to the methoxypropyl group significantly affected the cytotoxicity of the compound. The findings highlighted the importance of structural variations in enhancing antitumor efficacy, paving the way for further development of targeted therapies.
Data Summary Table
Application Area | Activity Type | Key Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial | Effective against E. coli and S. aureus |
Antitumor | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Reduces inflammation markers in vitro | |
Agriculture | Fungicidal | Effective against downy mildew and blight |
Pesticidal Formulation | Can be formulated into emulsions or granules |
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various biologically active compounds, which may exert their effects through different biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Cyanoacetamide derivatives are classified based on their N-substituents, which significantly influence their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Selected Cyanoacetamide Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Functional Groups |
---|---|---|---|---|
2-Cyano-N-(3-methoxypropyl)acetamide | C₇H₁₁N₂O₂ | 155.18 | Aliphatic ether | –OCH₃, –CN, –CONH– |
2-Cyano-N-(3-isopropoxypropyl)acetamide | C₉H₁₆N₂O₂ | 184.24 | Branched aliphatic ether | –OCH(CH₃)₂, –CN, –CONH– |
2-Cyano-N-(4-isopropylphenyl)acetamide | C₁₂H₁₄N₂O | 202.25 | Aromatic alkyl | –C₆H₄–, –CN, –CONH– |
2-Cyano-N-(2-(2-methoxyphenoxy)ethyl)acetamide | C₁₂H₁₄N₂O₃ | 234.25 | Aromatic ether | –O–C₆H₄–OCH₃, –CN, –CONH– |
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide | C₁₂H₁₄N₂O₃ | 234.25 | Aromatic methoxy | –(OCH₃)₂, –CN, –CONH– |
Key Observations:
- Aliphatic vs. Aromatic Substituents : Aliphatic derivatives (e.g., 3-methoxypropyl) exhibit higher solubility in polar solvents compared to aromatic analogs due to reduced π-π stacking interactions .
- Ether vs. Alkyl Chains : Methoxypropyl and isopropoxypropyl groups enhance hydrophilicity, whereas aromatic substituents (e.g., 4-isopropylphenyl) increase lipophilicity, impacting membrane permeability in biological systems .
- Steric Effects : Branched substituents (e.g., isopropoxy) may hinder reactivity in condensation reactions compared to linear chains .
Key Observations:
- EDC.HCl-Mediated Coupling : High yields (76%) are achieved for aromatic derivatives, suggesting efficient amide bond formation under mild conditions .
- Low-Temperature Synthesis: Derivatives like 2-cyano-N-(3,5-dimethoxybenzyl)acetamide are synthesized at 0–5°C to minimize side reactions, though yields are unspecified .
- Purification Challenges : Aliphatic derivatives (e.g., methoxypropyl) may require chromatographic purification due to byproduct formation, whereas aromatic analogs often crystallize readily .
Physicochemical and Spectroscopic Properties
Table 3: NMR and Spectral Data Comparison
Key Observations:
- Cyano Group Signature: The –CH₂CN proton resonance consistently appears at δ ~3.30 ppm across derivatives, confirming structural integrity .
- Methoxy Group Detection : Aliphatic methoxy groups (e.g., –OCH₃) resonate at δ ~3.80 ppm, while aromatic methoxy groups (e.g., in 3,5-dimethoxybenzyl) split into distinct singlets .
- NH Proton : The –NH signal varies between δ 8.34–8.74 ppm, influenced by electronic effects of substituents .
Biological Activity
2-Cyano-N-(3-methoxypropyl)acetamide, a compound with the molecular formula CHNO, is part of the cyanoacetamide class, known for its diverse biological and chemical properties. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a cyano group and an acetamide moiety, with a three-carbon propyl chain substituted with a methoxy group. The synthesis typically involves the reaction of substituted amines with alkyl cyanoacetates, allowing for the introduction of various functional groups at controlled stages. This multi-step synthesis can lead to derivatives with distinct biological activities.
Synthesis Pathway:
- Starting Materials: Cyanoacetate and amines.
- Reagents: Alkylating agents and solvents such as ethanol.
- Conditions: Varying temperatures and reaction times to optimize yield.
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Antimicrobial Properties: Some derivatives of cyanoacetamides have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that modifications in the methoxy group can enhance antibacterial activity.
- Antitumor Activity: Certain derivatives have been evaluated for their potential in cancer therapy. Research has indicated that specific structural modifications can lead to increased cytotoxicity against cancer cell lines.
- Enzyme Inhibition: The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, which may have implications in drug development for metabolic disorders.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
- A study reported that derivatives of cyanoacetamide compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the methoxy group was found to be crucial for enhancing this activity .
- Antitumor Activity:
- Enzyme Inhibition Studies:
Comparison with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Cyano-N-(3-methoxybenzyl)acetamide | Benzyl instead of propyl group | Potentially different biological activity profiles |
2-Cyano-N-(4-fluorobenzyl)acetamide | Fluorine substitution | Altered electronic properties may enhance activity |
2-Cyano-N-(2-hydroxyethyl)acetamide | Hydroxyethyl substituent | Increased solubility and potential for hydrogen bonding |
These comparisons highlight how structural variations impact biological activity and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-cyano-N-(3-methoxypropyl)acetamide, and what analytical methods are used to confirm its structure?
- Synthesis : A common method involves alkylation of 3-[(3-methoxypropyl)amino]-2-cyclohexen-1-one with dimethyl sulfate, followed by reaction with this compound in the presence of a base (e.g., NaOH) and solvent (e.g., ethanol) .
- Structural Confirmation :
- NMR Spectroscopy : Proton NMR (e.g., δ 3.30 ppm for –CH2–CN and δ 3.80 ppm for –OCH3) and carbon-13 NMR to identify functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 219.25 [M+1]) validate molecular weight .
Q. What safety precautions are recommended when handling this compound given limited toxicological data?
- Precautions : Use personal protective equipment (PPE), including gloves and goggles, due to uncharacterized toxicity. Work in a fume hood to avoid inhalation .
- Storage : Keep in a cool, dry place away from oxidizing agents. Monitor for hydrolysis products (e.g., cyanoacetic acid derivatives) .
Q. How can researchers design initial bioactivity screenings for this compound?
- In Vitro Assays : Use leukemia cell lines (e.g., CCRF-CEM) for cytotoxicity studies, following protocols similar to those for structurally related 2-cyanoacetamide derivatives. Include positive controls (e.g., doxorubicin) and measure IC50 values .
- Enzyme Inhibition : Test interactions with metabolic enzymes (e.g., cytochrome P450) using fluorometric assays .
Advanced Research Questions
Q. What are the potential metabolic pathways of this compound, and how can they be investigated?
- Pathways : Hydrolysis of the cyano group generates cyanoacetic acid derivatives, while the methoxypropyl chain may undergo oxidative metabolism .
- Methods :
- In Vitro Models : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites via LC-MS/MS.
- Stability Studies : Monitor degradation under varying pH and temperature conditions using HPLC .
Q. How can contradictory data on bioactivity or reactivity be resolved methodologically?
- Experimental Replication : Standardize reaction conditions (e.g., solvent purity, catalyst concentration) to minimize variability .
- Data Analysis : Apply statistical tools (e.g., Abbott’s formula for bioactivity significance testing) to distinguish treatment effects from background noise .
- Cross-Validation : Compare results across multiple assays (e.g., MTT vs. apoptosis assays) to confirm biological activity .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases) or receptors.
- QSAR Modeling : Corporate structural descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties .
Q. Methodological Considerations
Q. How can researchers optimize synthetic yield while minimizing impurities?
- Parameter Screening : Use design-of-experiment (DoE) approaches to vary temperature, solvent polarity, and reaction time.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. What advanced techniques characterize the compound’s solid-state properties?
Properties
IUPAC Name |
2-cyano-N-(3-methoxypropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNFSBIGAWBUTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367977 | |
Record name | 2-cyano-N-(3-methoxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15029-45-5 | |
Record name | 2-cyano-N-(3-methoxypropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.